4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
Description
4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by bromine atoms at positions 4 and 6 of the benzoxazole core, an iodine-substituted phenyl group at position 2, and an amine group at position 5.
Properties
IUPAC Name |
4,6-dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPCHCMBWCKGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Bromination: The starting material, 2-(3-iodophenyl)-1,3-benzoxazole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazole compounds exhibit promising anticancer properties. Specifically, 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine has been evaluated for its antiproliferative activity against various human tumor cell lines.
Case Study Findings :
- In vitro assays indicated that this compound showed selective cytotoxicity against cancer cells while sparing non-malignant cells. For instance, it exhibited an IC50 value of 0.5 μM against HT-29 colon carcinoma cells, indicating potent anticancer activity .
- The compound's mechanism of action involves disruption of microtubule formation and induction of cell cycle arrest in the G2/M phase . This suggests potential for development as a targeted anticancer agent.
Anti-Angiogenic Properties
The compound has also been studied for its anti-angiogenic effects, which are crucial in cancer therapy as they inhibit tumor growth by preventing the formation of new blood vessels.
Research Insights :
- In a zebrafish model, this compound demonstrated a significant reduction in vessel-like structure formation at concentrations as low as 1 μM .
- This effect was quantified through angiogenesis assays that measured the number of junctions and lengths of master segments formed by endothelial cells .
Photoluminescent Materials
Due to its unique structural features, this compound is being explored for applications in photoluminescent materials.
Research Findings :
- The compound has shown potential for use in organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation .
- Its brominated and iodinated structure could facilitate enhanced charge transport properties in organic semiconductors.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions involving bromination and iodination of benzoxazole derivatives.
Synthesis Pathway :
- Start with 2-(3-Iodophenyl)benzoxazole.
- Perform bromination at the 4 and 6 positions using brominating agents.
- Purify the resulting compound through recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs with Halogen and Aryl Substituents
4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS 637303-17-4)
- Substituents : 2-chloro-5-iodophenyl at position 2; Br at 4 and 6.
- Key Differences : The iodine is at position 5 of the phenyl ring (vs. position 3 in the target compound), introducing steric and electronic variations. This positional isomerism may alter π-π stacking interactions and halogen bonding, affecting crystallinity or biological activity .
- Applications : Marketed as an intermediate for agrochemicals and pharmaceuticals, indicating utility in functionalized heterocycles .
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine
- Substituents : 3,5-dimethylphenyl at position 2; Br at 4 and 6.
- Key Differences: Methyl groups replace iodine, reducing molecular weight (396.08 g/mol vs. ~481 g/mol estimated for the target compound) and hydrophobicity.
- Physical Properties : Molecular formula C₁₅H₁₂Br₂N₂O; purity ≥95% .
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
- Substituents : 2-chloro-4-fluorophenyl at position 2; Br at 4 and 6.
- Key Differences : Fluorine and chlorine introduce electronegative effects, altering electronic distribution. Fluorine’s small size may improve solubility compared to iodine .
Analogs with Heterocyclic or Functional Group Variations
2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine
- Key Differences : The methoxy group is electron-donating, contrasting with iodine’s electron-withdrawing nature. This reduces electrophilic reactivity but may enhance solubility (logP ~2.5 estimated) .
- Physical Properties : Molecular formula C₁₄H₁₂N₂O₂; mass 240.26 g/mol .
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine
- Substituents : Bromophenyl linked to an oxadiazole-amine moiety.
- Spectroscopic data (IR: 3307 cm⁻¹ for NH; NMR: δ 2.45 ppm for CH₃) confirm structural motifs .
Data Table: Comparative Analysis
Biological Activity
4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine (CAS No. 586996-09-0) is a heterocyclic compound belonging to the benzoxazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of halogen atoms (bromine and iodine) contributes to its unique reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H7Br2IN2O, with a molecular weight of approximately 493.92 g/mol. The structure features a benzoxazole ring, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C13H7Br2IN2O |
| Molecular Weight | 493.92 g/mol |
| CAS Number | 586996-09-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities or receptor functions by binding to active sites or altering conformations. This interaction can lead to various biological effects such as:
- Inhibition of enzyme activity
- Modulation of signal transduction pathways
- Potential antioxidant effects
Antioxidant Activity
Studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of the amine functional group in this compound suggests potential for scavenging free radicals and reducing oxidative stress.
Antimicrobial Properties
Research on related benzoxazole derivatives has shown promising antimicrobial activities against various pathogens. The halogen substituents may enhance the interaction with microbial targets, leading to increased efficacy.
Anticancer Potential
Some studies have explored the anticancer properties of benzoxazole derivatives. While specific data on this compound is limited, its structural analogs have demonstrated cytotoxic effects on cancer cell lines.
Case Studies
- Antioxidant Study : A recent study evaluated the protective effects of related compounds against ethanol-induced oxidative stress in zebrafish models. Results indicated that these compounds significantly reduced oxidative damage and teratogenic effects caused by ethanol exposure .
- Antimicrobial Testing : A comparative study on various benzoxazole derivatives revealed that halogenated compounds exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Comparison with Related Compounds
The biological activity of this compound can be compared with other halogenated benzoxazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine | Moderate antimicrobial activity |
| 4,6-Dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine | High antioxidant potential |
| 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine | Notable anticancer properties |
Q & A
Q. What are the recommended synthetic routes for 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of halogenated aniline derivatives with salicylic acid analogs under acidic conditions. Key steps include:
- Intermediate preparation : React 3-iodoaniline with 5-amino-2-hydroxybenzoic acid derivatives.
- Cyclization : Use dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form the benzoxazole ring .
- Optimization :
- Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation.
- Catalyst stoichiometry : Excess PPA (1.5–2.0 eq.) improves cyclization efficiency.
- Halogen stability : Bromine and iodine substituents require inert atmospheres (N₂/Ar) to prevent oxidative degradation.
Table 1 : Example reaction conditions from literature
| Dehydrating Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| PPA | 90 | 68 | |
| POCl₃ | 110 | 72 |
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 502.78) .
- Infrared (IR) Spectroscopy : Identify amine N–H stretches (~3400 cm⁻¹) and benzoxazole C=N/C–O bonds (~1620 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry of halogens .
Advanced Research Questions
Q. How do bromine and iodine substituents influence the electronic properties and reactivity of the benzoxazole core?
- Electronic effects :
- Bromine (σₚ = +0.26) and iodine (σₚ = +0.18) are electron-withdrawing, reducing electron density on the benzoxazole ring. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the 5-amine position .
- Computational modeling : Density Functional Theory (DFT) studies reveal decreased HOMO-LUMO gaps (~4.1 eV) compared to non-halogenated analogs, suggesting enhanced charge-transfer potential .
- Reactivity implications :
- Iodine’s polarizability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
- Bromine at positions 4 and 6 sterically hinders planarization, affecting fluorescence quantum yields in probe applications .
Q. How can researchers address discrepancies in reported biological activities of halogenated benzoxazole derivatives?
Contradictions in antimicrobial or anticancer data often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 29213).
- Solubility factors : Use co-solvents (DMSO:PBS, 1:9) to mitigate aggregation artifacts .
- Structure-activity relationship (SAR) studies : Systematically modify halogen positions (e.g., 4,6-dibromo vs. 5-bromo) and compare bioactivity trends .
Table 2 : Example SAR for antimicrobial activity
| Halogen Pattern | MIC (µg/mL) vs E. coli | Reference |
|---|---|---|
| 4,6-Dibromo, 3-iodo | 12.5 | |
| 5-Bromo, 3-chloro | >50 |
Q. What strategies minimize byproduct formation during synthesis of multi-halogenated benzoxazoles?
Common byproducts (e.g., dehalogenated or dimerized species) can be mitigated via:
- Regioselective protection : Temporarily protect the 5-amine with Boc groups before bromination .
- Low-temperature halogenation : Use N-bromosuccinimide (NBS) at –20°C to reduce radical side reactions .
- Purification techniques : Combine column chromatography (SiO₂, hexane/EtOAc) and recrystallization (EtOH/H₂O) .
Q. How can computational tools predict the compound’s potential as a fluorescent probe?
Q. What safety protocols are critical when handling this compound?
- Halogen hazards : Use fume hoods for iodine vapor control; avoid skin contact with brominated intermediates.
- Waste disposal : Neutralize acidic reaction mixtures (e.g., PPA) with NaHCO₃ before disposal .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
